methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate
Overview
Description
Methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate is an organic compound that features a benzoate ester linked to a brominated thiophene ring through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate typically involves the following steps:
Formation of the Amide Bond: The reaction between 5-bromo-2-thiophenecarbonyl chloride and methyl 2-aminobenzoate in the presence of a base such as triethylamine or pyridine.
Esterification: If the ester group is not already present, it can be introduced through esterification reactions involving methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol derivatives.
Hydrolysis: Benzoic acid derivatives and thiophene amines.
Scientific Research Applications
Methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The brominated thiophene ring can interact with aromatic residues in proteins, while the ester and amide groups can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate
- Methyl 2-{[(5-fluoro-2-thienyl)carbonyl]amino}benzoate
- Methyl 2-{[(5-iodo-2-thienyl)carbonyl]amino}benzoate
Uniqueness
Methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence the compound’s reactivity and binding properties, making it a valuable tool in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-[(5-bromothiophene-2-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S/c1-18-13(17)8-4-2-3-5-9(8)15-12(16)10-6-7-11(14)19-10/h2-7H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKGANIVKPGHQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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